4-Oxosebacic acid is a dicarboxylic acid with the chemical formula CHO. It is classified as a keto acid due to the presence of a ketone functional group adjacent to a carboxylic acid group. This compound is structurally related to sebacic acid, which is a well-known dicarboxylic acid often utilized in the production of polyamides and polyesters. The compound has garnered interest in various scientific fields, including organic synthesis and biochemistry, due to its potential applications.
4-Oxosebacic acid can be derived from natural sources or synthesized through chemical processes. It is classified under the category of aliphatic dicarboxylic acids and is recognized for its role in various biochemical pathways. The compound's structure features two carboxylic acid groups and a ketone, making it an important intermediate in organic synthesis.
4-Oxosebacic acid can be synthesized through several methods, including:
The synthesis often requires precise control of reaction conditions such as temperature, pH, and concentration of reactants to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are typically used to confirm the structure of the synthesized compound.
The molecular structure of 4-oxosebacic acid includes:
4-Oxosebacic acid participates in various chemical reactions, primarily due to its reactive functional groups. Notable reactions include:
The reactivity of 4-oxosebacic acid is influenced by its pKa values, which dictate its acidity and ability to participate in nucleophilic attacks. Detailed kinetic studies can provide insights into the rates of these reactions under different conditions.
In biochemical contexts, 4-oxosebacic acid acts as an inhibitor for specific enzymes such as porphobilinogen synthase in Escherichia coli. The mechanism involves the interaction between the compound's keto group and enzyme active sites, leading to irreversible inhibition .
The inhibition mechanism indicates that the γ-keto carboxylic acid unit plays a crucial role in binding interactions, which can be further studied using kinetic assays and structural biology techniques.
Relevant data regarding its properties can be found in chemical databases such as PubChem .
4-Oxosebacic acid has several potential applications:
4-Oxosebacic acid (4-oxodecanedioic acid) is a ten-carbon dicarboxylic acid ketone derivative emerging as a critical metabolic intermediate, particularly within microbial and plant systems. Its structure – featuring a carbonyl group at the C4 position and carboxylic acid termini – underpins its reactivity and role in specialized enzymatic pathways, primarily within degradation networks.
Microbial metabolism leverages 4-oxosebacic acid as an intermediate in the catabolism of complex lipids and aromatic compounds. Its formation typically occurs via the β-oxidation of longer-chain dicarboxylic acids (e.g., dodecanedioic acid) or the ω-oxidation of monounsaturated fatty acids followed by oxidative shortening. Key enzymatic steps involve:
This pathway is analogous to classical fatty acid β-oxidation but acts on dicarboxylic substrates. Evidence suggests specific bacterial consortia, particularly within Pseudomonas and soil Clostridia species, utilize this pathway for assimilating lipids and detoxifying hydroxy-fatty acids derived from cutin or suberin degradation in plant biomass [2] [6]. 4-Oxosebacic acid also potentially arises during the microbial degradation of certain cyclic compounds and steroids, where ring cleavage yields dicarboxylic acid chains amenable to β-oxidation.
Table 1: Key Enzymes in the Generation and Catabolism of 4-Oxosebacic Acid in Microbial β-Oxidation
| Enzyme | EC Number | Reaction Catalyzed | Primary Product | Microbial Genera Examples |
|---|---|---|---|---|
| Acyl-CoA Dehydrogenase | 1.3.8.- | α,β-Dehydrogenation of dicarboxylyl-CoA | 2-trans-Decen-1,10-dioyl-CoA | Pseudomonas, Clostridium |
| Enoyl-CoA Hydratase | 4.2.1.17 | Hydration of 2-trans-Decen-1,10-dioyl-CoA | 4-Hydroxydecanedioyl-CoA | Pseudomonas, Clostridium |
| Hydroxyacyl-CoA Dehydrogenase | 1.1.1.35 | Oxidation of 4-Hydroxydecanedioyl-CoA | 4-Oxodecanedioyl-CoA (4-Oxosebacyl-CoA) | Pseudomonas, Clostridium |
| β-Ketothiolase | 2.3.1.16 | Thiolytic cleavage of 4-Oxodecanedioyl-CoA with CoA-SH | Suberyl-CoA + Acetyl-CoA | Pseudomonas, Clostridium |
4-Oxosebacic acid (as its CoA thioester) occupies a central position within the iterative cycle of dicarboxylic acid β-oxidation. This pathway represents a crucial route for energy derivation and carbon skeleton provision:
This degradation network is vital not only for carbon turnover in nature but also for microbial utilization of plant-derived materials and hydrocarbons, positioning 4-oxosebacic acid as a key transient metabolite in global carbon cycling.
Beyond its role as a metabolic intermediate, 4-oxosebacic acid exhibits specific and potent regulatory interactions, most notably as an inhibitor of porphobilinogen synthase (PBGS, also known as 5-aminolevulinic acid dehydratase, ALAD; EC 4.2.1.24) in a species-dependent manner.
Table 2: Species Specificity of 4-Oxosebacic Acid Inhibition on Porphobilinogen Synthase (PBGS)
| Organism | PBGS Sensitivity to 4-Oxosebacic Acid | Key Structural Determinants | Inhibition Mechanism |
|---|---|---|---|
| Escherichia coli | High (Irreversible, time-dependent) | Specific active site lid conformation; Cys-273 role | Active site-directed, mimics enolized reaction intermediate |
| Human (Homo sapiens) | Low/Insensitive | Differences in active site lid dynamics; absence of key Cys residue | Poor binding or non-productive binding |
| Pea (Pisum sativum) | Low/Insensitive | Presumed similar to human | Poor binding or non-productive binding |
| Pseudomonas aeruginosa | Low/Insensitive | Active site structure divergent from E. coli | Poor binding |
| Bradyrhizobium japonicum | Low/Insensitive | Active site structure divergent from E. coli | Poor binding |
| Engineered Human Mutants | Increased (vs Wild-type Human) | Mutations introducing E. coli-like features (e.g., Cys residue) | Enhanced binding mimicking E. coli inhibition |
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